2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, also known as EPTT, is a novel compound with potential applications in scientific research. EPTT has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of related thiazolo[3,2-b][1,2,4]triazol derivatives involves various organic reactions, showcasing the compound's utility in synthetic chemistry. For example, Tozkoparan et al. synthesized a series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols, highlighting the compound's role in developing analgesic and anti-inflammatory agents without inducing gastric lesions. Similarly, Sarhan et al. synthesized 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives, revealing its potential in generating various heterocyclic compounds with potential biological activities (Tozkoparan et al., 2004) (Sarhan et al., 2008).
Biological Activities and Pharmacological Evaluation
Various derivatives of thiazolo[3,2-b][1,2,4]triazol show significant biological activities. For instance, compounds synthesized by Suresh et al. demonstrated considerable antimicrobial activity against various microorganisms. Similarly, Patel et al. synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for their antimicrobial activity against a range of bacteria and fungi (Suresh et al., 2016) (Patel et al., 2012).
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(22-10-5-4-6-11-22)14-9-7-8-13(2)12-14/h7-9,12,16,24H,3-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIWCHIMSLAPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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